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Abstract
Nerol oxide, a monoterpenoid with a characteristic floral and green aroma, is a significant

compound in the flavor and fragrance industries. This document provides a comprehensive

technical overview of nerol oxide, detailing its historical discovery, isolation from natural

sources, and the evolution of its synthetic methodologies. It includes a thorough compilation of

its physicochemical and spectroscopic data, detailed experimental protocols for key synthetic

routes, and visual representations of reaction pathways to serve as a valuable resource for

researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction
Nerol oxide, systematically named 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, is

a naturally occurring monoterpenoid found in various essential oils, including those of Bulgarian

rose and grape juice.[1] Its unique olfactory profile, described as a powerful greenish-spicy

note reminiscent of geranium, has made it a valuable ingredient in perfumery.[1] Beyond its

aromatic properties, nerol oxide has garnered interest for its potential anti-inflammatory and

antioxidant activities, making it a subject of research in medicinal chemistry.[2] This guide

delves into the scientific journey of nerol oxide, from its initial identification to the sophisticated

synthetic methods developed for its production.

History of Discovery and Isolation
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The investigation into nerol oxide began in the mid-20th century, with early studies focusing on

its synthesis.[3] Natural sources of nerol oxide were later identified, with the compound being

isolated from the peels of Clausena lansium (wampee).[2][3] Its structure was meticulously

elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance

(NMR) spectroscopy techniques, including HMQC, HMBC, COSY, and NOESY, as well as

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[2][3]

Interestingly, nerol oxide exists as a racemic mixture in many natural sources, such as

geranium oils.[3] This observation was supported by feeding experiments with deuterium-

labeled neryl glucoside in Pelargonium species, which demonstrated the plant's ability to

convert the precursor into racemic nerol oxide, leading to its classification as a "natural

racemate".[3]

Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and spectral properties is crucial for

its identification, characterization, and application. The following tables summarize the key

quantitative data for nerol oxide.

Table 1: Physicochemical Properties of Nerol Oxide
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Property Value Reference

Molecular Formula C₁₀H₁₆O [2][4][5]

Molecular Weight 152.23 g/mol [3][4]

Appearance Colorless to light yellow liquid [2][5]

Odor
Floral, orange blossom, green,

sweet
[2][5]

Boiling Point 201.0 - 202.0 °C @ 760 mmHg [2][4][5]

Density 0.945 g/cm³ [2]

Refractive Index 1.450 - 1.490 @ 20 °C [2]

Solubility
Insoluble in water; soluble in

alcohol
[2]

Flash Point 70.56 °C [5]

Table 2: Spectroscopic Data for Nerol Oxide
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Spectroscopic Technique Key Data Points Reference

Mass Spectrometry (GC-MS,

EI)

Molecular Ion (M⁺): m/z 152.

Key Fragment Ions: m/z 68.0

(99.99%), 83.0 (64.78%), 67.0

(52.53%), 41.0 (29.51%), 85.0

(24.35%)

[3][4]

¹³C NMR (in CDCl₃)

Chemical Shifts (δ, ppm)

reported for the 3,6-dihydro-

2H-pyran ring and attached

methyl and 2-methylprop-1-

enyl groups.

[3]

¹H NMR

Used to identify proton

environments, chemical shifts,

and coupling patterns for

establishing atomic

connectivity.

[3]

Fourier-Transform Infrared

(FTIR) Spectroscopy

Provides a unique vibrational

"fingerprint" of the molecule,

used for functional group

identification.

[3]

Synthesis of Nerol Oxide: Historical and Modern
Methodologies
The synthesis of nerol oxide has been a subject of academic and industrial interest for

decades, leading to the development of various synthetic routes.

Early Synthetic Approaches
Initial syntheses of racemic nerol oxide were reported by Ohloff and colleagues in 1964 and

1965.[3] One of their methods involved the photosensitized air oxidation of nerol, followed by

reduction and acid-catalyzed cyclization of the resulting diol.[3][6] Another early approach by

Ohloff involved the epoxidation of nerol, followed by a multi-step sequence including reaction

with dimethylamine, oxidation, pyrolysis, and finally, acid-catalyzed cyclization.[3][6]
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In 1970, Tyman and Willis reported a total synthesis involving the reaction of 3-methyl-2-

butenal with 3-methyl-3-butenol in the presence of an acid.[1][3][6] Later, in 1980, a method

was disclosed for producing nerol oxide through the reduction of 3,7-diethyl-1-octen-3-ol-5-

one with lithium aluminum hydride, followed by cyclization.[3]

The synthesis of optically active nerol oxide was also an early goal. In 1980, Ohloff et al.

described a nine-step reaction sequence to synthesize optically active nerol oxide from (−)-

(R)-linalool.[3]

Detailed Experimental Protocols
The following protocols provide detailed methodologies for key synthetic routes to nerol oxide.

This process involves a three-step reaction starting from the monoterpene nerol.[6]

Step 1: Haloalkoxylation of Nerol

Dissolve commercial nerol (50.0 g, 0.324 mol, 95% purity) in anhydrous methanol (150 mL)

in a flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.[1][6]

Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DDH) (50.0 g, 0.174 mol) in small portions

with vigorous stirring while maintaining the temperature between 10–15 °C under a nitrogen

atmosphere.[1][6]

After the complete addition of DDH, stir the reaction mixture for an additional hour.[1][6]

Upon reaction completion, pour the mixture into cold water in a separating funnel and extract

with ethyl acetate (3 x 50 mL).[1]

The combined organic layers are washed, dried, and concentrated to yield 7-alkoxy-3,7-

dimethyl-6-halo-2-octenol.

Step 2: Dehydrohalogenation

The halogenated product from Step 1 is treated with a strong base or alkali to induce

dehydrohalogenation.[6]

This step yields 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol.[6]
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Step 3: Cyclization

Dissolve the 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol (40.0 g, 0.20 mol) obtained from Step 2

in acetone (100 mL) in a round-bottom flask.[6]

Add Amberlite Plus 120 resin (15.0 g) to the flask and stir the reaction mixture at 10 °C for 2

hours.[6]

Monitor the reaction completion by TLC. Once complete, remove the resin by filtration.

Distill the solvent under vacuum to obtain crude nerol oxide.

Purify the crude product by steam distillation to furnish pure nerol oxide.[6]

Nerol

7-alkoxy-3,7-dimethyl-
6-halo-2-octenol

 Haloalkoxylation 
 (DDH, Methanol) 

7-alkoxy-3,7-dimethyl-
octa-2,5-dien-1-ol

 Dehydrohalogenation 
 (Strong Base) 

Nerol Oxide

 Cyclization 
 (Acid Resin) 
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Click to download full resolution via product page

This method represents a significant contribution to the total synthesis of nerol oxide.[1][3]

Combine 3-methyl-2-butenal and 3-methyl-3-butenol in a reaction vessel.

Introduce an acid catalyst to the mixture.

The reaction proceeds to form nerol oxide. (Further details on reaction conditions and

purification would require consulting the original publication by Tyman and Willis, 1970).

Reactants

3-Methyl-2-butenal

Nerol Oxide

 Acid Catalyst 

3-Methyl-3-butenol

 Acid Catalyst 

Click to download full resolution via product page

Stereochemistry and Enantioselective Synthesis
Nerol oxide possesses a chiral center at the C-2 position of its pyran ring.[3] The

determination of the absolute configuration and the development of enantioselective syntheses

have been important areas of research.

The absolute configuration at C-2 has been determined through enantioselective synthesis and

chromatographic methods.[3] Enantioselective gas chromatography (GC) using a chiral

stationary phase has been employed to separate the enantiomers, establishing that the (2R)-

enantiomer elutes before the (2S)-enantiomer.[3]

Synthetic efforts have successfully produced both (−)-(S)-nerol oxide and (+)-(R)-nerol oxide
with high optical purity (91%) through the dehydration of specific hydroxy ethers.[3]
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Conclusion
Nerol oxide stands as a monoterpenoid of significant interest due to its desirable aromatic

qualities and potential biological activities. Its journey from initial synthetic explorations to its

isolation from natural sources and the subsequent development of more refined and

stereoselective synthetic routes showcases the progress in natural product chemistry. The

detailed physicochemical and spectroscopic data, along with the experimental protocols

provided in this guide, offer a solid foundation for further research and application of this

versatile molecule in various scientific and industrial domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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